Abeta42-IN-2

Description

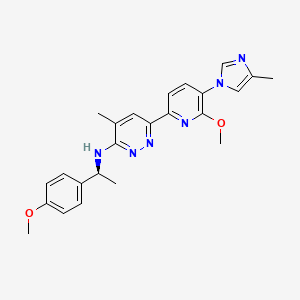

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-N-[(1S)-1-(4-methoxyphenyl)ethyl]-4-methylpyridazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N6O2/c1-15-12-21(20-10-11-22(24(27-20)32-5)30-13-16(2)25-14-30)28-29-23(15)26-17(3)18-6-8-19(31-4)9-7-18/h6-14,17H,1-5H3,(H,26,29)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJVPGJMVNXPHO-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1NC(C)C2=CC=C(C=C2)OC)C3=NC(=C(C=C3)N4C=C(N=C4)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN=C1N[C@@H](C)C2=CC=C(C=C2)OC)C3=NC(=C(C=C3)N4C=C(N=C4)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Development and Characterization of Amyloid Beta 42 Modulators

Strategies for Synthesis and Preparation of Amyloid-Beta 42 for Research Studies

Obtaining pure and well-characterized Aβ42 is crucial for reliable research into its aggregation and interaction with potential modulators. The peptide's hydrophobic nature and tendency to aggregate during synthesis and purification present significant challenges. frontiersin.orgresearchgate.net

Solid-Phase Peptide Synthesis Methodologies

Solid-phase peptide synthesis (SPPS) is a widely employed technique for the production of Aβ42. frontiersin.orgresearchgate.netrsc.orgnih.gov The Fmoc (9-fluorenylmethoxycarbonyl) based SPPS strategy is commonly used. researchgate.netrsc.orgnih.gov Challenges exist with Aβ42 synthesis due to its aggregation on the resin, leading to incomplete coupling reactions and reduced purity. researchgate.net Various approaches have been developed to mitigate these issues, including the use of specific deprotection reagents like DBU, co-solvents such as DMSO or anisole (B1667542) during coupling, and the 'O-acyl isopeptide' method. frontiersin.orgresearchgate.netrsc.org The use of PEG-based resins like ChemMatrix and techniques like high-efficiency solid phase peptide synthesis (HE-SPPS) have also been explored to improve synthesis efficiency and purity. rsc.orgacs.org Microwave-assisted SPPS has demonstrated the ability to synthesize Aβ42 with high purity in a shorter timeframe compared to standard protocols. acs.org

Approaches for Obtaining Homogeneous Amyloid-Beta 42 Assemblies

Controlling the aggregation state of synthetic Aβ42 is critical for studying specific forms like monomers, oligomers, and fibrils. nih.govnih.govspringernature.com To obtain homogeneous preparations, a key initial step involves monomerizing the peptide to eliminate any pre-existing aggregates or structural history that could seed aggregation. nih.govnih.govspringernature.com This is typically achieved by dissolving the purified dry peptide in a strong solvent like hexafluoroisopropanol (HFIP). nih.govnih.govmdpi.com The HFIP is then evaporated, leaving a film of monomeric peptide. nih.govmdpi.com This monomeric preparation serves as the starting material for generating specific homogeneous assemblies under controlled conditions. nih.govnih.govspringernature.com Atomic force microscopy (AFM) is a valuable tool used to characterize and confirm the structural homogeneity of these Aβ42 preparations. nih.govnih.gov

Methodologies for Preparing Amyloid-Beta 42 Oligomers and Fibrils

Specific protocols have been established to consistently produce homogeneous solutions of soluble oligomeric and fibrillar Aβ42 assemblies from the monomerized peptide stock. nih.govnih.govspringernature.com For preparing oligomers, the monomeric peptide is typically resuspended in a solvent like DMSO and then diluted into a culture medium or buffer, followed by incubation at a specific temperature (e.g., 4°C) for a defined period (e.g., 24 hours). nih.gov Fibrillar Aβ42 preparations often involve resuspending the peptide in DMSO and then diluting it with an acidic solution (e.g., 10 mM HCl) and incubating at a higher temperature (e.g., 37°C) for a similar duration. nih.gov The resulting assemblies are then characterized using techniques like AFM to confirm their morphology. nih.govnih.gov Detergents, such as SDS or DPC, have also been utilized to stabilize Aβ42 oligomers of certain sizes, contributing to the preparation of more homogeneous oligomeric solutions. acs.orgpnas.org Different types of Aβ42 oligomers can form fibrils with varying structural properties, highlighting the link between oligomer heterogeneity and fibril polymorphism. nih.govroyalsocietypublishing.org

Investigation of Mechanisms of Action of Amyloid-Beta 42 Modulators (e.g., Abeta42-IN-2)

Understanding how potential therapeutic agents interact with and modulate Aβ42 is crucial for developing effective treatments for AD. This involves investigating their effects on Aβ42 aggregation and their interactions with different Aβ42 species. While specific detailed research findings solely focused on "this compound" were not extensively available in the search results, the general mechanisms by which Aβ42 modulators operate can be described, with the understanding that this compound would be studied within this framework.

Modulation of Amyloid-Beta 42 Aggregation and Fibril Formation

A key strategy for Aβ42 modulators is to interfere with the aggregation process, preventing the formation of toxic oligomers and fibrils. acs.orgbiomolther.org Modulators can inhibit the initial nucleation of Aβ42 monomers or disrupt the elongation of existing fibrils. acs.org Some compounds can redirect the aggregation pathway towards less toxic, off-pathway aggregates. acs.org Studies investigating the effect of modulators on aggregation often employ techniques like Thioflavin T (ThT) fluorescence assays, which measure the formation of beta-sheet rich amyloid structures. Changes in ThT fluorescence in the presence of a modulator indicate its effect on aggregation kinetics. biomolther.org Electron microscopy, such as Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM), can be used to visualize the morphology of the resulting aggregates and assess the modulator's impact on fibril formation. nih.govnih.govroyalsocietypublishing.org

Interaction with Amyloid-Beta 42 Monomers and Oligomers

Abeta42 modulators can exert their effects by directly interacting with Aβ42 monomers or pre-formed oligomers. acs.org These interactions can prevent monomers from aggregating or destabilize existing oligomeric structures. acs.org Techniques such as Biolayer Interferometry (BLI) can be used to measure the binding affinity of a modulator to Aβ42 monomers or oligomers. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the structural changes in Aβ42 upon binding to a modulator, revealing the mechanism of interaction at a molecular level. acs.org Studies have shown that soluble Aβ oligomers, rather than mature fibrils, are considered the primary neurotoxic species, making the interaction with and modulation of these oligomers a critical target for therapeutic intervention. biomolther.orgresearchgate.netfrontiersin.orgplos.orgacs.org The binding of Aβ42 oligomers to neuronal receptors, such as sigma-2/PGRMC1 receptors, is implicated in synaptotoxicity, suggesting another potential point of interaction for modulators. plos.org

Influence on Amyloid Precursor Protein Processing and Cleavage

Information specifically detailing the influence of this compound on Amyloid Precursor Protein (APP) processing and cleavage beyond its classification as a gamma-secretase modulator was not found in the analyzed search results. APP is sequentially cleaved by beta-secretase and gamma-secretase to produce amyloid-beta (Aβ) peptides of varying lengths, including Aβ42 nih.govnih.gov. Gamma-secretase modulators (GSMs) are known to affect the profile of Aβ peptides produced by modulating the activity of the gamma-secretase enzyme complex rupress.orgplos.org. While this compound is identified as a gamma-secretase modulator, the precise details of its impact on the differential cleavage of APP or the resulting ratios of Aβ peptides (such as Aβ42/Aβ40) were not available in the consulted sources.

Receptor-Mediated Mechanisms of Action (e.g., Sigma-2/PGRMC1)

No specific data or research findings regarding receptor-mediated mechanisms of action for this compound, including interactions with Sigma-2/PGRMC1 receptors, were identified in the analyzed search results. Research has indicated that Aβ42 oligomers can bind to neuronal receptors, including the sigma-2/PGRMC1 receptor complex, which is implicated in the cellular uptake of Aβ42 and its aggregates bohrium.comnih.govplos.orgnih.gov. Small molecules that act as antagonists of the sigma-2/PGRMC1 receptor have shown the ability to displace Aβ oligomer binding and improve cognitive deficits in animal models bohrium.complos.orgnih.gov. However, whether this compound interacts with this or other specific receptors was not reported in the retrieved information.

Enzyme Modulation (e.g., Gamma-Secretase Modulators)

This compound is characterized as a gamma-secretase modulator medchemexpress.com. Gamma-secretase is a multi-subunit enzyme complex responsible for the final proteolytic cleavage of APP, leading to the generation of Aβ peptides nih.govfrontiersin.org. Gamma-secretase modulators are a class of compounds that allosterically modulate the activity of this enzyme, typically resulting in a reduction in the production of longer, more aggregation-prone Aβ peptides like Aβ42, while potentially increasing the production of shorter, less toxic forms such as Aβ38 nih.govrupress.orgplos.orgnih.gov.

Preclinical information indicates that this compound has an IC50 of 6.5 nM for Aβ42 medchemexpress.com. This suggests that the compound can modulate gamma-secretase activity to reduce the production of Aβ42 at nanomolar concentrations in in vitro assays.

| Compound | Target Enzyme/Activity | IC50 (Aβ42) |

| This compound | Gamma-Secretase | 6.5 nM |

Further detailed research findings on the specific kinetic or mechanistic aspects of how this compound modulates gamma-secretase, including its effects on the production of other Aβ species (e.g., Aβ40, Aβ38) or its binding site on the gamma-secretase complex, were not available in the analyzed search results.

In Vitro Research on Amyloid Beta 42 and Modulating Compounds E.g., Abeta42 in 2

Cellular Model Systems

Cellular models are indispensable for studying the complex interactions between Aβ42 and various neural cell types. These systems allow for the detailed investigation of cellular dysregulation induced by Aβ42 and the potential modulatory effects of compounds like Abeta42-IN-2.

Neuronal Cell Lines (e.g., SH-SY5Y) in Amyloid-Beta 42-Induced Cellular Dysregulation Studies

The human neuroblastoma cell line SH-SY5Y is widely used in Alzheimer's disease research due to its neuronal characteristics and ease of culture. These cells can be differentiated to form more mature neuron-like cells, which are then used to model Aβ42-induced neurotoxicity, oxidative stress, and apoptosis.

Despite the extensive use of SH-SY5Y cells to study the effects of Aβ42, a comprehensive search of scientific literature and research databases reveals no specific studies investigating the effects or mechanisms of this compound in this cell line.

Primary Neuronal and Glial Cell Cultures for Amyloid-Beta 42 Interaction Analysis

Primary cultures of neurons and glial cells (such as astrocytes and microglia) isolated directly from animal brain tissue offer a more physiologically relevant model than cell lines. These co-culture systems are crucial for examining the interplay between different brain cells in response to Aβ42, including inflammatory responses and synaptic dysfunction.

There is currently no published research detailing the use of this compound in primary neuronal or glial cell cultures to analyze its impact on Aβ42 interactions or subsequent cellular responses.

Blood-Brain Barrier Endothelial Cell Models for Amyloid-Beta 42 Transport Studies

The blood-brain barrier (BBB) plays a critical role in regulating the passage of substances between the bloodstream and the central nervous system, including the clearance of Aβ42 from the brain. In vitro models of the BBB, typically using human cerebral microvascular endothelial cells (hCMEC/D3), are employed to study the mechanisms of Aβ42 transport and how this process might be modulated.

Scientific investigations into the role of this compound in modulating the transport of Aβ42 across in vitro BBB models have not been reported in the available literature.

Biochemical and Biophysical Characterization of Amyloid-Beta 42 Assemblies

Understanding the fundamental process of Aβ42 aggregation is key to developing inhibitors. Biochemical and biophysical techniques are used to characterize the kinetics of aggregation and the structure of the resulting oligomers and fibrils.

Spectroscopic Analysis of Amyloid-Beta 42 Aggregation Kinetics (e.g., Thioflavin T assay)

The Thioflavin T (ThT) fluorescence assay is a standard method for monitoring the kinetics of amyloid fibril formation in real-time. The dye intercalates with the β-sheet structures of amyloid aggregates, resulting in a measurable increase in fluorescence. This assay is frequently used to screen compounds for their ability to inhibit or modulate Aβ42 aggregation.

No data is available from Thioflavin T assays or other spectroscopic methods that would characterize the effect of this compound on the aggregation kinetics of Aβ42.

Structural Analysis of Amyloid-Beta 42 Oligomers and Fibrils (e.g., EPR, NMR, AFM)

Advanced techniques such as Electron Paramagnetic Resonance (EPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Atomic Force Microscopy (AFM) provide high-resolution structural information about the different species formed during Aβ42 aggregation. These methods can reveal how modulating compounds might alter the structure of Aβ42 monomers, oligomers, or mature fibrils.

There are no public records of studies using EPR, NMR, AFM, or other structural biology techniques to analyze the influence of this compound on the structure of Aβ42 assemblies.

Based on a thorough review of available scientific literature, there is no specific research data concerning the chemical compound “this compound” within the contexts outlined. While the cellular and biochemical models described are standard for the investigation of Aβ42 pathology and the screening of potential modulators, the effects of this compound in these systems have not been documented. Consequently, data tables and detailed research findings regarding this specific compound cannot be provided.

Conformational Studies of Amyloid-Beta 42 in Response to Modulators

The aggregation of the 42-residue amyloid-beta protein (Aβ42) is a critical event in the pathogenesis of Alzheimer's disease. nih.gov The conformation of Aβ42 monomers is inherently flexible, and they can adopt a variety of structures in solution. nih.gov However, the C-terminus of Aβ42 is more structured than that of the less aggregation-prone Aβ40, which may contribute to its higher propensity to form amyloids. nih.gov The transition from a physiological conformation to a toxic one is believed to be a key event in Alzheimer's disease pathogenesis. nih.gov

Modulators of Aβ42 aggregation can influence these conformational transitions. For instance, certain metal ions like Zn(II) and Cu(II) can inhibit the fibrillization of Aβ42 and lead to the formation of non-fibrillar aggregates. nih.gov The inhibitory effect of these metal ions can be reversed by metal chelators, which then allows for the spontaneous transformation of these aggregates into amyloid fibrils. nih.gov Studies have suggested that the binding of these metals to histidine residues in the Aβ42 sequence may prevent the formation of the cross-beta structure necessary for fibril formation. nih.gov

Furthermore, some small molecules have been developed that can directly bind to Aβ42 and modulate its aggregation. For example, sulindac sulfide, a potent γ-secretase modulator (GSM), has been shown to interact with Aβ42. pnas.org NMR spectroscopy has revealed that this interaction primarily involves residues in the C-terminal region of the peptide, such as I32, L34, M35, and V39. pnas.org This binding is thought to interfere with the dimerization of the amyloid precursor protein (APP) transmembrane domain, which in turn selectively reduces the production of Aβ42 in favor of shorter, less toxic Aβ species. pnas.org

The table below summarizes the effects of different modulators on the conformational properties of Aβ42.

| Modulator | Observed Effect on Aβ42 Conformation | Technique(s) Used |

| Zn(II) and Cu(II) | Inhibition of fibrillization, formation of non-fibrillar aggregates. nih.gov | Not specified |

| Metal Chelators | Reversal of metal-induced aggregation, promotion of fibrillization. nih.gov | Not specified |

| Sulindac Sulfide | Binds to the C-terminal region of Aβ42, potentially altering its conformation and preventing aggregation. pnas.org | NMR Spectroscopy |

Assessment of Amyloid-Beta 42-Induced Cellular Effects

Investigations into Amyloid-Beta 42-Induced Mitochondrial Alterations

Aβ42 can also induce the opening of the mitochondrial permeability transition pore, leading to a loss of the mitochondrial membrane potential and the release of pro-apoptotic factors. nih.govsemanticscholar.org This process can ultimately trigger programmed cell death. nih.gov The table below details the specific effects of Aβ42 on mitochondrial proteins and functions.

| Mitochondrial Process/Protein | Effect of Aβ42 Exposure | Reference |

| Mitochondrial Respiration | Decreased | frontiersin.orgoup.com |

| Reactive Oxygen Species (ROS) | Increased | mdpi.comfrontiersin.orgoup.com |

| Drp1 (Fission Protein) | Upregulated | nih.govsemanticscholar.org |

| Mfn1/2 and OPA1 (Fusion Proteins) | Downregulated | nih.govsemanticscholar.org |

| Mitochondrial Membrane Potential | Decreased | nih.govsemanticscholar.org |

Synaptic Plasticity Modulation by Amyloid-Beta 42 Oligomers

Soluble oligomers of Aβ42 are widely considered to be the primary neurotoxic species that impair synaptic function. nih.govjove.com These oligomers have been shown to disrupt synaptic plasticity, a key cellular mechanism underlying learning and memory. nih.govjove.comnih.gov The most well-documented effect of Aβ42 oligomers on synaptic plasticity is the inhibition of long-term potentiation (LTP). nih.govjove.com In vitro studies have consistently demonstrated that the application of Aβ42 oligomers to hippocampal slices significantly reduces the induction and maintenance of LTP. jove.com

The mechanisms by which Aβ42 oligomers impair LTP are multifaceted. They are known to bind to various receptors at the synapse, which can interfere with normal synaptic transmission. nih.gov Furthermore, Aβ42 oligomers can induce a state of synaptic depression. nih.gov This suggests that Aβ42 oligomers can shift the balance of synaptic plasticity towards a state of reduced synaptic efficacy. nih.gov

The detrimental effects of Aβ42 oligomers on synaptic proteins have also been investigated. frontiersin.orgnih.gov Studies have shown that exposure to Aβ42 can lead to a reduction in the levels of key synaptic proteins, such as synaptophysin and PSD-95. frontiersin.orgnih.gov This loss of synaptic proteins is indicative of synaptic degeneration and is thought to be a direct consequence of Aβ42-induced mitochondrial dysfunction and oxidative stress. frontiersin.orgnih.gov

Intracellular Amyloid-Beta 42 Accumulation and Trafficking Pathways

In addition to its extracellular effects, the intracellular accumulation of Aβ42 is a significant contributor to its neurotoxicity. nih.govnih.govjneurosci.org Aβ42 can be internalized by neurons through endocytosis and subsequently traffics through the endosomal-lysosomal system. nih.govnih.gov Once inside the cell, Aβ42 has been shown to accumulate in various subcellular compartments, including multivesicular bodies and lysosomes. nih.govcornell.edu

The accumulation of Aβ42 within the endosomal-lysosomal system can lead to lysosomal membrane permeabilization and the leakage of lysosomal enzymes into the cytoplasm, which can trigger cell death pathways. nih.gov Furthermore, the acidic environment of these compartments can promote the aggregation of Aβ42, leading to the formation of intraneuronal amyloid deposits. nih.gov

The trafficking of Aβ42 is a complex process that can be influenced by various factors. For example, the internalization of Aβ42 has been shown to be dependent on membrane cholesterol. nih.gov The distinct trafficking pathways of Aβ42 compared to other Aβ isoforms, such as Aβ40, may explain their differential effects on neuronal function. nih.gov

Cellular Stress Responses to Amyloid-Beta 42 Exposure

Exposure of cells to Aβ42 can trigger a variety of cellular stress responses. rsc.orgnih.gov One of the key responses is the induction of oxidative stress. mdpi.comrsc.orgnih.gov Aβ42 can generate reactive oxygen species (ROS) through its interaction with mitochondria and other cellular components, leading to damage to lipids, proteins, and nucleic acids. mdpi.comnih.gov This oxidative stress is a major contributor to the neurotoxicity of Aβ42. mdpi.comnih.gov

Another important cellular stress response is the activation of the unfolded protein response (UPR). researchgate.net The accumulation of misfolded Aβ42 in the endoplasmic reticulum (ER) can lead to ER stress and the activation of the UPR. researchgate.net While the UPR is initially a protective response, chronic activation can lead to apoptosis. researchgate.net

Furthermore, Aβ42 exposure can lead to changes in cellular mechanics. rsc.org Under amyloid-induced stress, cells can become more rigid due to the polymerization of actin filaments and the formation of stress fibers. rsc.org This alteration in cellular stiffness can have a significant impact on cellular function and viability. rsc.org The table below summarizes the cellular stress responses to Aβ42.

| Cellular Stress Response | Key Features | Reference(s) |

| Oxidative Stress | Increased production of reactive oxygen species (ROS), damage to cellular components. | mdpi.comrsc.orgnih.gov |

| Unfolded Protein Response (UPR) | Activation of ER stress pathways, can lead to apoptosis with chronic activation. | researchgate.net |

| Altered Cellular Mechanics | Increased cellular stiffness, formation of actin stress fibers. | rsc.org |

In Vivo Research in Animal Models of Amyloid Beta 42 Pathology

Transgenic Animal Models of Amyloid-Beta 42 Overexpression

There is no available research documenting the use of Abeta42-IN-2 in any transgenic animal models of amyloid-beta 42 overexpression.

Rodent Models (e.g., Tg2576 Mice, Knock-in Models)

No studies were found that administered this compound to rodent models such as Tg2576 mice or other knock-in models of amyloid pathology.

Assessment of Amyloid-Beta 42 Pathology in Vivo

As no in vivo studies with this compound have been published, there is no data on its effects on the pathological hallmarks of amyloid-beta 42 accumulation.

Quantification of Amyloid-Beta 42 Deposition and Plaque Burden

There is no information available regarding the impact of this compound on amyloid-beta 42 deposition or plaque burden in any animal model.

Analysis of Neurodegeneration and Neuronal Dysfunction

The effects of this compound on neurodegeneration, neuronal loss, or synaptic dysfunction have not been documented in any in vivo research.

Behavioral Phenotypes Associated with Amyloid-Beta 42 Pathology

No studies have been published that assess the potential of this compound to modify behavioral deficits associated with amyloid-beta 42 pathology in animal models.

Based on a comprehensive search of publicly available scientific literature, there is no specific chemical compound registered or extensively researched under the name “this compound.” This designation does not correspond to a recognized modulator of Amyloid-beta 42 (Aβ42) with published in vivo data in animal models.

Therefore, it is not possible to generate a scientifically accurate article detailing its impact on brain Aβ42 levels, its effects on aggregation and clearance pathways, or its use in immunotherapeutic approaches as per the requested outline. The information required to populate the specified sections and subsections (4.3.1, 4.3.2, and 4.3.3) for a compound named "this compound" is not available in the current body of scientific research.

Structure Activity Relationship Studies for Amyloid Beta 42 Modulators E.g., Abeta42 in 2

Identification of Key Structural Features for Amyloid-Beta 42 Modulation

Identifying key structural features involves systematically altering parts of a molecule and observing the effect on its interaction with Aβ42 and the subsequent impact on aggregation. For Aβ42 modulators, this often focuses on chemical moieties that can interfere with the β-sheet formation characteristic of Aβ42 aggregates or interact with specific binding sites on the peptide. Without specific studies on Abeta42-IN-2, its key structural features for modulation cannot be described. Studies on other compound classes suggest that elements like hydroxyl groups in polyphenolic compounds play an essential role in their interaction with Aβ1-42 fibrillization biomolther.org.

Molecular Docking and Computational Studies of Compound-Target Interactions

Molecular docking and computational studies are employed to predict the binding modes and affinities of a compound with its target, such as the Aβ42 peptide or its aggregates. These methods can provide insights into the specific amino acid residues involved in the interaction and the types of forces driving the binding. While computational modeling is used to understand Aβ aggregation mechanisms and interactions with potential inhibitors or modulators springernature.com, and docking studies have been performed for other compounds interacting with Aβ or related targets pnas.orgresearchgate.netmdpi.com, specific molecular docking or computational studies involving this compound and Aβ42 were not found in the search results.

Influence of Stereochemistry on Amyloid-Beta 42 Interaction and Cellular Effects

Stereochemistry, the spatial arrangement of atoms in a molecule, can significantly influence its biological activity and interaction with chiral biological targets like proteins. For Aβ42 modulators, different stereoisomers of a compound might exhibit varying potencies or even different mechanisms of action. The Aβ peptide itself can undergo isomerization, particularly at aspartic acid residues, which can alter its structure and aggregation properties nih.gov. However, information regarding the influence of stereochemistry of this compound on its interaction with Aβ42 or its cellular effects is not available from the retrieved sources.

Rational Design and Optimization of Amyloid-Beta 42 Modulators

Rational design involves using structural and mechanistic information to design compounds with improved activity and properties. This often follows initial SAR studies and computational modeling. Optimization involves iterative synthesis and testing of designed analogs to enhance potency, selectivity, and other desirable characteristics. While rational design strategies have been applied to develop Aβ42 aggregation inhibitors, including peptides and antibodies pnas.orgfrontiersin.orgarxiv.orgnih.gov, and small molecules nih.gov, the specific rational design and optimization process for this compound could not be detailed due to the lack of specific information about this compound in the search results.

Target Engagement and Pharmacodynamic Biomarkers in Preclinical Research

Methods for Assessing Target Engagement in Preclinical Models

Demonstrating that a therapeutic agent effectively engages with Aβ42 in the brain is fundamental to its preclinical development. Several methods are employed to quantify this engagement in animal models of Alzheimer's disease.

One primary approach involves the direct measurement of Aβ42 levels in the brain and bodily fluids following treatment. Robust and sensitive immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), are developed to measure both total (bound and unbound) and free (unbound) concentrations of Aβ42 in cerebrospinal fluid (CSF) and plasma. merckmillipore.commerckmillipore.com Special considerations are necessary when developing these assays for use in the presence of therapeutic antibodies to avoid interference. merckmillipore.commerckmillipore.com For instance, novel pre-treatment steps may be required to ensure the accuracy of these drug-tolerant immunoassays. merckmillipore.commerckmillipore.com

Another powerful technique for assessing target engagement in real-time is in vivo microdialysis . This minimally invasive procedure allows for the continuous sampling of the interstitial fluid (ISF) from the brains of awake, freely moving animals. biorxiv.orgnih.gov By analyzing the collected dialysate, researchers can monitor dynamic changes in the levels of soluble Aβ peptides, providing direct evidence of a compound's ability to modulate Aβ42 in the brain's immediate environment. biorxiv.orgnih.gov

Furthermore, biochemical analysis of brain tissue from preclinical models at the end of a study provides a terminal assessment of target engagement. This can involve quantifying different species of Aβ (soluble, insoluble, and plaque-bound) in various brain regions.

The table below summarizes key methods for assessing Aβ42 target engagement in preclinical models.

| Method | Sample Type | Information Provided | Key Advantages |

| Immunoassays (ELISA, etc.) | CSF, Plasma, Brain Homogenate | Quantifies total and free Aβ42 levels. merckmillipore.commerckmillipore.com | High sensitivity and specificity; allows for measurement in accessible fluids. |

| In Vivo Microdialysis | Brain Interstitial Fluid | Measures real-time changes in soluble Aβ42 levels in the brain. biorxiv.orgnih.gov | Provides dynamic information on target engagement in a physiological setting. |

| Immunohistochemistry | Brain Tissue | Visualizes the localization and burden of Aβ plaques. | Provides spatial information on the drug's effect on pathology. |

Cerebrospinal Fluid Biomarkers in Preclinical Alzheimer's Disease Models

Cerebrospinal fluid analysis is a cornerstone of preclinical Alzheimer's disease research, offering a window into the biochemical changes occurring in the brain.

The concentrations of Aβ42 and a related peptide, Aβ40, in the CSF are critical biomarkers. In the progression of Alzheimer's disease, CSF Aβ42 levels typically decrease as the peptide aggregates and deposits into plaques in the brain. nih.gov The concentration of Aβ40, which is more abundant and less prone to aggregation, often remains relatively stable or may change to a lesser extent.

The following table illustrates hypothetical changes in CSF Aβ biomarkers following treatment with an Aβ42-targeting compound in a preclinical model.

| Biomarker | Pre-Treatment (pg/mL) | Post-Treatment (pg/mL) | Percentage Change |

| CSF Aβ42 | 500 | 250 | -50% |

| CSF Aβ40 | 8000 | 8000 | 0% |

| CSF Aβ42/Aβ40 Ratio | 0.0625 | 0.03125 | -50% |

While Aβ42 is the direct target, it is crucial to assess the downstream effects of Aβ42-modulating compounds on tau pathology. In Alzheimer's disease, abnormal tau protein becomes hyperphosphorylated and forms neurofibrillary tangles within neurons, a process believed to be exacerbated by Aβ pathology.

Levels of total tau (t-tau) and phosphorylated tau (p-tau) in the CSF are established biomarkers of neuronal injury and tau pathology, respectively. An increase in CSF t-tau and p-tau is typically observed in Alzheimer's disease. nih.govnih.gov Preclinical studies of Aβ42-targeted therapies often measure these tau biomarkers to determine if reducing Aβ pathology can mitigate downstream neurodegeneration. While the direct relationship can be complex and may not be linear, a successful Aβ42-targeting therapy would ideally lead to a normalization or reduction in the elevation of CSF tau and p-tau over time. nih.govnih.govplos.org

Brain Imaging Biomarkers for Amyloid-Beta 42 Pathology in Preclinical Models (e.g., Amyloid PET)

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo visualization and quantification of amyloid plaques in the brain. nih.govresearchgate.netnih.gov This technology has become an invaluable tool in both preclinical and clinical Alzheimer's research. nih.govresearchgate.netnih.gov

In preclinical models, amyloid PET imaging is used to:

Confirm the presence of amyloid pathology in transgenic animal models.

Longitudinally track the progression of amyloid deposition over time.

Evaluate the efficacy of anti-amyloid therapies by measuring changes in amyloid plaque burden. nih.govresearchgate.netnih.govresearchgate.net

PET scans utilize specific radioligands, such as derivatives of Pittsburgh Compound B (PiB), that bind to fibrillar Aβ in plaques. nih.gov The signal from the radioligand is detected by the PET scanner, providing a quantitative measure of amyloid load in different brain regions. A reduction in the PET signal following treatment with an Aβ42-targeted compound provides strong evidence of target engagement and therapeutic efficacy in clearing amyloid plaques. nih.govresearchgate.netnih.govresearchgate.net

The table below presents hypothetical data from a preclinical amyloid PET study.

| Preclinical Model | Treatment Group | Baseline Amyloid Load (SUVr) | Post-Treatment Amyloid Load (SUVr) | Reduction in Amyloid Load (%) |

| Tg2576 Mouse | Vehicle Control | 1.5 | 1.6 | -6.7% |

| Tg2576 Mouse | Aβ42-Targeted Compound | 1.55 | 1.2 | 22.6% |

| (SUVr = Standardized Uptake Value ratio) |

Cellular and Molecular Pathways Impacted by Amyloid Beta 42

Amyloid Precursor Protein Processing Pathways

Amyloid-Beta (Aβ) peptides, including Aβ42, are generated through the proteolytic processing of the Amyloid Precursor Protein (APP), a transmembrane protein. APP can be processed via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. In the non-amyloidogenic pathway, APP is cleaved by α-secretase within the Aβ sequence, preventing the formation of Aβ. The amyloidogenic pathway involves sequential cleavage by β-secretase (BACE1) and γ-secretase. nih.govmdpi.comresearchgate.netfrontiersin.org BACE1 cleaves APP to produce a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (CTFβ). frontiersin.org Subsequently, γ-secretase cleaves CTFβ within the transmembrane domain to release Aβ peptides of varying lengths, predominantly Aβ40 and Aβ42, along with the APP Intracellular Domain (AICD). nih.govfrontiersin.orgpnas.org Aβ42 is a 42-amino acid peptide that is more hydrophobic and prone to aggregation than Aβ40, making it a key pathogenic species in AD. mdpi.compnas.orgfrontiersin.org Mutations in APP, Presenilin-1 (PSEN1), and Presenilin-2 (PSEN2) (components of the γ-secretase complex) can alter APP processing, often leading to increased production or a higher ratio of Aβ42 to Aβ40, which is linked to familial forms of AD. nih.govresearchgate.netaginganddisease.org Oxidative stress and inflammation can also influence APP processing by inducing BACE1 and presenilins, thereby increasing Aβ42 generation. nih.gov

Amyloid-Beta Degradation and Clearance Mechanisms

The balance between Aβ production and clearance is critical for maintaining low Aβ levels in the brain. Aβ is cleared through several mechanisms, including enzymatic degradation, transport across the blood-brain barrier (BBB), and uptake by glial cells. nih.govrndsystems.comnih.govbiomolther.org Enzymatic degradation is mediated by a variety of proteases, such as Neprilysin (NEP), Insulin-Degrading Enzyme (IDE), Endothelin-Converting Enzymes (ECEs), Angiotensin Converting Enzyme (ACE), Plasmin, and Matrix Metalloproteinases (MMPs). nih.govrndsystems.comnih.govbiomolther.orgfrontiersin.org These enzymes can cleave Aβ at multiple sites, breaking it down into smaller, less toxic fragments. nih.govrndsystems.com Impaired activity of these Aβ-degrading enzymes has been implicated in Aβ accumulation in AD. rndsystems.com Aβ is also transported out of the brain across the BBB, primarily mediated by the Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1). Aβ42 is cleared across the BBB at a slower rate compared to Aβ40. nih.govbiomolther.org Glial cells, particularly microglia and astrocytes, play a crucial role in Aβ clearance through phagocytosis and the release of Aβ-degrading enzymes and chaperones like Apolipoprotein E (ApoE) and α2-macroglobulin (α2-M). frontiersin.org Defective clearance mechanisms are thought to contribute significantly to Aβ accumulation in the sporadic form of AD. nih.govrndsystems.com

Intracellular Trafficking and Compartmentalization of Amyloid-Beta 42

Aβ peptides, including Aβ42, can be found not only in extracellular plaques but also within neurons and other brain cells. frontiersin.orgnih.gov Intracellular Aβ42 is generated within the endosomal-lysosomal pathway, where BACE1 and γ-secretase are localized. frontiersin.orgiu.eduresearchgate.net Aβ42 oligomerization can begin intracellularly, and intraneuronal Aβ levels have been shown to correlate with cognitive dysfunction. frontiersin.org Aβ42 is targeted to cholesterol-rich membrane microdomains called lipid rafts and trafficked via pathways that may avoid lysosomes, leading to slow degradation. nih.gov Modulating cholesterol levels or inhibiting enzymes involved in cholesterol metabolism can influence the intracellular trafficking and degradation of Aβ42 in neurons. nih.gov Endocytosed extracellular Aβ can also contribute to intracellular Aβ accumulation and can interact with synaptic vesicle markers. frontiersin.org

Calcium Homeostasis and Synaptic Signaling Alterations

Aβ42 significantly disrupts neuronal calcium homeostasis and alters synaptic signaling, contributing to synaptic dysfunction and cognitive decline in AD. frontiersin.orgnih.govfrontiersin.orgmdpi.com Aβ oligomers can interact with and dysregulate glutamate (B1630785) receptors, particularly N-methyl-D-aspartate receptors (NMDARs) and alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs). nih.govfrontiersin.orgnih.gov This interaction can lead to excessive calcium influx into neurons, disrupting intracellular calcium concentrations. nih.govfrontiersin.orgmdpi.comnih.gov Aβ-induced calcium dysregulation can trigger various downstream effects, including the activation of calcium-dependent enzymes like calcineurin, which can impair synaptic plasticity mechanisms such as long-term potentiation (LTP) and enhance long-term depression (LTD). nih.govmdpi.com Aβ42 can also induce calcium release from intracellular stores like the endoplasmic reticulum (ER) via ryanodine (B192298) receptors (RyRs), further contributing to calcium dyshomeostasis. frontiersin.orgmdpi.com This aberrant calcium signaling contributes to synaptotoxicity and neuronal dysfunction. nih.govfrontiersin.orgmdpi.com

Mitochondrial Function and Energetics

Mitochondrial dysfunction is a prominent feature in AD pathogenesis, and Aβ42 plays a significant role in impairing mitochondrial function and cellular energetics. frontiersin.orgnih.govfrontiersin.orgresearchgate.netnih.gov Aβ42 can accumulate within mitochondria, providing a direct link to mitochondrial toxicity. frontiersin.orgnih.gov Aβ can interact with mitochondrial proteins, such as Aβ-binding alcohol dehydrogenase (ABAD), inhibiting NAD production and affecting the activity of electron transport chain complexes, particularly Complex IV. frontiersin.orgnih.gov This leads to reduced mitochondrial respiration, decreased ATP production, and impaired energy metabolism. frontiersin.orgnih.govfrontiersin.orgresearchgate.net Studies have shown that Aβ42 can reduce tissue oxygen consumption and energy production efficiency. frontiersin.orgresearchgate.net Mitochondrial dysfunction induced by Aβ42 also contributes to increased production of reactive oxygen species (ROS), further exacerbating cellular damage. frontiersin.orgnih.govmdpi.com

Oxidative Stress and Reactive Oxygen Species Production

Aβ42 is a significant inducer of oxidative stress and the production of reactive oxygen species (ROS) in the brain, contributing to neuronal damage and AD progression. nih.govfrontiersin.orgmdpi.comnih.govanr.frnih.gov Aβ peptides, particularly in their oligomeric forms, can directly generate ROS. mdpi.comanr.fr The interaction of Aβ with redox-active metal ions like copper and iron can catalyze the generation of highly reactive hydroxyl radicals and hydrogen peroxide. nih.govanr.fr Aβ42 also stimulates ROS production by microglial cells, mediated in part by the activation of ion channels like TRPV1. nih.gov This increased ROS production overwhelms the brain's antioxidant defense systems, leading to oxidative damage to lipids, proteins, and DNA. nih.govanr.fr Oxidative stress, in turn, can promote the amyloidogenic processing of APP and the aggregation of Aβ, creating a vicious cycle. mdpi.commdpi.com

Neuroinflammation and Glial Cell Activation

Neuroinflammation, characterized by the activation of glial cells (microglia and astrocytes), is a critical component of the AD pathology, and Aβ42 is a potent trigger of this inflammatory response. mdpi.comfrontiersin.orgnih.govaging-us.complos.orgmdpi.com Aβ deposits activate microglia and astrocytes, leading to the release of pro-inflammatory cytokines, chemokines, and reactive oxygen species. frontiersin.orgplos.orgmdpi.com Microglia recognize and phagocytose Aβ, which activates intracellular signaling pathways, including those involving Toll-like receptors (TLRs) such as TLR2, TLR4, and TLR3. frontiersin.orgmdpi.comdrexel.edu This glial activation contributes to a chronic inflammatory environment that can be detrimental to neuronal survival and function. plos.orgmdpi.com While glial activation can initially be protective by promoting Aβ clearance, sustained activation by accumulating Aβ can lead to the release of neurotoxic factors, exacerbating neurodegeneration. frontiersin.orgmdpi.com

Advanced Research Methodologies for Amyloid Beta 42 Studies

High-Throughput Screening Assays for Modulator Discovery

High-throughput screening (HTS) assays are essential tools for identifying compounds that can inhibit or modulate Aβ42 aggregation. These assays allow for the rapid testing of large libraries of small molecules or peptides to find candidates with desired activity. Various HTS methods have been developed to monitor Aβ42 fibrillization and oligomerization.

One approach involves label-free screening based on techniques like MALDI MS, which can evaluate inhibitors of Aβ42 fibrillization with high sensitivity and speed, offering advantages over traditional methods like the thioflavin-T (ThT) assay, which can suffer from interference from test compounds acs.org. Cell-based detection methods, such as those using GFP-Aβ42 fusion proteins expressed in E. coli, enable rapid in vivo screening of inhibitors of Aβ42 aggregation researchgate.net. When Aβ42 is fused to GFP, its aggregation prevents proper GFP folding, reducing fluorescence; thus, compounds that inhibit Aβ42 aggregation restore GFP fluorescence, allowing for high-throughput identification of such modulators researchgate.net.

Another HTS approach monitors Aβ42 assembly into soluble oligomers using sensitive conformation state-dependent immunoassays. These assays can detect early steps in Aβ42 oligomerization by assessing the accessibility of N-terminal and C-terminal epitopes as the peptide aggregates nih.gov. This method has proven reproducible and effective for HTS of small molecules that inhibit Aβ42 oligomerization nih.gov. Microliter-scale HTS systems using quantum-dot nanoprobes have also been developed to evaluate Aβ42 aggregation inhibitory activity, offering robustness against sample contaminants mdpi.com.

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide valuable insights into the structural characteristics and conformational changes of Aβ42 during aggregation.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state NMR (ssNMR), is a powerful tool for determining the atomic-resolution structure of Aβ42 fibrils pnas.orgacs.org. ssNMR studies have revealed details about the β-sheet structure and the arrangement of peptides within fibrils acs.org. For instance, ssNMR has shown that residues 16-42 likely form the amyloid core in Aβ42 fibrils acs.org.

Electron Paramagnetic Resonance (EPR) spectroscopy can complement NMR by providing information on the dynamics and spatial arrangement of Aβ42 in aggregates.

Mass Spectrometry (MS) and Ion Mobility-Mass Spectrometry (IMS-MS) are used to analyze the mass and size distribution of Aβ42 species, particularly oligomers, providing information on their stoichiometry and assembly states biorxiv.org. MALDI MS, as mentioned earlier, can also be used in label-free screening for aggregation inhibitors acs.org.

Raman spectroscopy is employed to study the conformational changes in Aβ42, such as the transition from α-helix to β-sheet structures, which is characteristic of amyloid formation frontiersin.org. This technique can detect global conformational changes in peptides by analyzing the amide I band frontiersin.org.

These spectroscopic methods, often used in combination, offer detailed structural information crucial for understanding Aβ42 aggregation pathways and the impact of potential modulators.

Microscopic Techniques for Visualization of Amyloid-Beta 42 Aggregates and Cellular Interactions

Microscopic techniques allow for direct visualization of Aβ42 aggregates, their morphology, and their interactions with cells.

Atomic Force Microscopy (AFM) provides high-resolution imaging of Aβ42 aggregates on surfaces, allowing researchers to observe the formation and morphology of oligomers, protofibrils, and mature fibrils biorxiv.orgmdpi.compnas.org. High-speed AFM (HS-AFM) can even reveal the dynamic structural changes during fibril formation and elongation, showing phenomena like switching between different fibril morphomers pnas.org.

Super-resolution microscopy techniques, such as single-molecule orientation–localization microscopy (SMOLM), offer enhanced resolution beyond the diffraction limit, enabling visualization of the underlying structure of Aβ42 fibrils, including the orientation of beta-sheets biotechniques.comnews-medical.net. This provides insights into how Aβ42 structures grow and decay at a nanoscale level biotechniques.comnews-medical.net.

Transmission Electron Microscopy (TEM) is widely used to visualize the ultrastructure of Aβ42 aggregates and confirm the presence of fibrils mdpi.commdpi.com. Liquid-phase TEM (LTEM) allows for the direct observation of Aβ aggregation in solution, providing visualization of the dynamics of oligomers and protofibril formation biorxiv.org.

Fluorescence microscopy, often in conjunction with fluorescent probes or labeled Aβ42, is used for real-time imaging and quantification of Aβ aggregates and their interactions with cells, such as neuronal uptake plos.org.

Computational Chemistry and Molecular Modeling Approaches

Computational approaches, particularly molecular dynamics (MD) simulations, are invaluable for studying the dynamics, conformational changes, and aggregation mechanisms of Aβ42 at an atomic level springernature.comtandfonline.com.

MD simulations can explore the folding and assembly of Aβ42 monomers into oligomers and provide insights into how molecules might interfere with these processes mdpi.com. They can also model the interaction of Aβ42 with membranes and investigate phenomena like pore formation mdpi.com. Different force fields are used in MD simulations to accurately reproduce the conformational ensembles of Aβ42, which is a highly flexible peptide tandfonline.com.

Computational modeling studies, including molecular docking, help in understanding the structural requirements for designing inhibitors of Aβ42 aggregation and predicting binding sites of potential modulators springernature.comresearchgate.net. These methods can complement experimental studies by providing detailed mechanistic insights that are difficult to obtain solely through experiments biorxiv.org.

Computational approaches are also used to model interactions between Aβ42 and other molecules, such as metal ions, which are implicated in AD pathology acs.org.

Proteomic and Metabolomic Profiling in Amyloid-Beta 42 Models

Proteomic and metabolomic profiling techniques are used to identify and quantify changes in proteins and metabolites in biological systems affected by Aβ42 pathology. These approaches can reveal disrupted cellular pathways and potential biomarkers.

Proteomics involves the comprehensive analysis of the protein complement of cells, tissues, or biofluids mdpi.com. Techniques like mass spectrometry-based proteomics can identify differentially expressed proteins in models exposed to Aβ42, providing insights into the cellular responses and molecular targets of Aβ42 toxicity nih.gov. Proteomic studies have identified mitochondrial dysfunction and alterations in pathways related to ion transport, calcium signaling, and energy production in response to Aβ42 nih.gov.

Metabolomics focuses on the global analysis of metabolites in a biological system. Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), is a key technology in metabolomics for identifying and quantifying metabolites frontiersin.org. Metabolomic profiling in AD models and patient samples has revealed altered metabolic pathways associated with Aβ accumulation nih.gov. For example, changes in bile acid profiles and specific metabolites like PAGln and L-arginine have been correlated with Aβ42 levels frontiersin.org.

Both proteomic and metabolomic approaches contribute to a broader understanding of the biological impact of Aβ42 aggregation and can help identify potential diagnostic biomarkers and therapeutic targets mdpi.comnih.gov.

Future Directions in Amyloid Beta 42 Research

Elucidation of Early Amyloid-Beta 42 Pathological Events

Understanding the initial pathological events driven by Aβ42 is crucial for developing effective interventions that can halt or slow disease progression at its earliest stages. Elevated levels of Aβ42, particularly in relation to the shorter Aβ40 form, are considered important in the early pathogenesis of AD. nih.gov Research indicates that the accumulation of intracellular Aβ42 peptides may be an early event in AD progression. nih.govmolbiolcell.org Studies using transgenic mouse models have shown that cerebral amyloidosis driven by Aβ42 can begin at a young age, with amyloid-associated pathologies including dystrophic synaptic boutons, hyperphosphorylated tau-positive neuritic structures, and robust gliosis observed early on. embopress.org Intraneuronal accumulation of Aβ42 has been spatially associated with reductions in microtubule-associated protein 2 (MAP2) in dendrites and postsynaptic compartments at early ages in transgenic mice, suggesting a link between Aβ42 accumulation and synaptic alterations that precede plaque formation. plos.org

Furthermore, research using cultured hippocampal neurons has investigated the early effects of Aβ42 oligomers on neuronal function. Studies have shown that Aβ42 can increase intracellular calcium concentration and inhibit firing discharge, suggesting that Aβ42 participates in the initiation of processes that dismantle synapses and neuronal circuits. oup.com The effects appear to be dependent on the concentration and aggregation state of Aβ42, with oligomeric forms being particularly relevant to early neuronal function impairments. oup.com Tools such as genetically encoded fluorescent reporters (e.g., Aβ42 fused to green fluorescent protein) expressed in model organisms like Saccharomyces cerevisiae have been used in genome-wide screenings to identify cellular processes affecting intracellular Aβ42 aggregation, highlighting the importance of pathways like phospholipid homeostasis in this early event. molbiolcell.org Such research tools are vital for dissecting the complex cellular pathways influenced by early Aβ42 accumulation.

Development of Novel Research Tools and Model Systems

Advancements in Aβ42 research are heavily reliant on the development of novel research tools and refined model systems that can accurately mimic aspects of AD pathology. The inherent aggregation properties of Aβ42, which can be influenced by various factors including concentration, pH, metal ions, and temperature, necessitate careful preparation of synthetic Aβ for in vitro and in vivo studies to ensure homogeneous assemblies in specific aggregation states (e.g., monomers, oligomers, fibrils). researchgate.netnih.gov Protocols for preparing synthetic Aβ involve initial monomerization using strong solvents to eliminate structural history that could seed aggregation, followed by optimization of conditions to consistently produce desired assemblies. nih.gov

Beyond synthetic peptides, various other tools are being developed. Antibodies specifically targeting Aβ42 are valuable for detecting and quantifying the peptide in research samples and for immunohistochemical studies of amyloid plaques. novusbio.com ELISA kits designed to specifically recognize Aβ42 in biological samples like serum, plasma, and cerebrospinal fluid (CSF) provide quantitative determination of Aβ42 levels. mybiosource.com These kits often employ sandwich ELISA techniques based on antibody-antigen interactions. mybiosource.com

Model systems, including transgenic animals and cell cultures, are continuously being improved to better reflect the complexities of Aβ42 pathology. Novel transgenic mouse models that coexpress mutated human APP and presenilin 1, leading to aggressive cerebral amyloidosis with early onset and a high Aβ42 to Aβ40 ratio, serve as important tools for studying the progression of amyloid pathology and evaluating potential therapeutic interventions. embopress.org Cellular models, such as neuroblastoma cell lines expressing Aβ42, are used to investigate the consequences of intracellular Aβ42 accumulation, including the induction of cell death. nih.gov The development and application of such diverse tools and models are fundamental to advancing the understanding of Aβ42 and testing potential therapeutic strategies.

Identification of Advanced Preclinical Biomarkers for Early Detection

Identifying reliable biomarkers that can detect AD pathology in its preclinical stages, before the onset of significant cognitive symptoms, is a major focus of current research. Aβ42 and its ratio with Aβ40 are among the most established biomarkers for AD, used in both clinical and research settings. roche.commayocliniclabs.com Lower levels of Aβ42 in CSF are believed to reflect the accumulation of the peptide in the brain as plaques. roche.com The CSF Aβ42/Aβ40 ratio is considered to provide improved diagnostic accuracy for amyloid pathology compared to Aβ42 alone. researchgate.netnih.gov

Recent advancements in highly sensitive assays have enabled the measurement of Aβ42 and Aβ40 in blood plasma, offering a less invasive approach compared to CSF analysis or amyloid PET imaging. researchgate.netnarraj.org While early research on plasma Aβ42 alone showed limitations, the plasma Aβ42/Aβ40 ratio has demonstrated better performance in identifying brain amyloidosis. narraj.orgmedrxiv.org Furthermore, combining plasma Aβ biomarkers with phosphorylated tau (p-tau) isoforms, such as pTau181 and pTau217, has shown even higher accuracy in detecting amyloid positivity. medrxiv.orgmedrxiv.orgnih.gov For instance, the ratio of plasma pTau217 to Aβ42 has been reported to outperform individual measurements in detecting brain amyloidosis. medrxiv.orgmedrxiv.org

Studies have provided quantitative data on plasma Aβ42 levels in amyloid-positive versus amyloid-negative individuals, demonstrating significantly lower Aβ42 levels in the amyloid-positive group. medrxiv.orgmedrxiv.orgbmbreports.org

| Biomarker | Amyloid-Positive (mean ± SD) | Amyloid-Negative (mean ± SD) | p-value |

| Plasma Aβ42 | 32.3 ± 7.2 pg/mL | 38.7 ± 8.7 pg/mL | < 0.0001 |

| Plasma Aβ40 | 272.4 pg/ml | 288.0 pg/ml | Not stated |

| Plasma pTau181 | Higher | Lower | < 0.0001 |

| Plasma pTau217 | Higher | Lower | < 0.0001 |

The development of sensitive and specific assays for measuring Aβ42 and other related biomarkers in easily accessible biofluids like plasma is a critical future direction for enabling early detection and facilitating timely intervention. researchgate.netnarraj.orgmedrxiv.org

Exploration of Combined Therapeutic Strategies Targeting Amyloid-Beta 42

Given the complex nature of AD pathogenesis, which involves multiple interacting pathways, the exploration of combined therapeutic strategies targeting Aβ42 alongside other pathological factors is a significant future direction. While therapies solely focused on reducing Aβ have faced challenges in clinical trials, there is a growing recognition that a multi-modal approach may be necessary. bmj.comucl.ac.uk

One area of exploration involves combining anti-amyloid therapies with strategies targeting tau pathology, another key hallmark of AD. Experimental and clinical evidence suggests that the presence of Aβ can enhance tau phenotypes, implying that simultaneously targeting both Aβ and tau may be more effective in improving neuronal function. ucl.ac.uk Research is investigating combination therapies that aim to inhibit Aβ aggregation and enhance its clearance while also addressing tau-related pathology. ucl.ac.uknih.gov

Another approach involves combining Aβ-targeted therapies with interventions addressing other contributing factors, such as neuroinflammation and cerebrovascular dysfunction. bmj.com For example, multifunctional nanocomposites are being developed that dual-target Aβ42 and reactive oxygen species (ROS), aiming for a synergistic therapeutic effect by inhibiting Aβ42 misfolding, accelerating its clearance, and scavenging ROS. nih.gov Such combined strategies, utilizing compounds or delivery systems designed to act on multiple pathological fronts, represent a promising avenue for future AD treatment. The development and testing of compounds that can modulate different aspects of Aβ42 biology, potentially in combination with agents targeting other pathways, are central to this future direction.

Q & A

Q. How can researchers integrate multi-omics data to elucidate this compound’s impact on downstream AD pathways?

- Methodological Answer : Combine transcriptomics (RNA-seq) and proteomics (mass spectrometry) to map Aβ42-IN-2’s effects on neuroinflammatory markers (e.g., IL-6, TNF-α) and synaptic proteins. Use pathway enrichment analysis (e.g., Gene Ontology, KEGG) to identify perturbed networks. Validate findings with knockout models of key genes (e.g., TREM2) to assess functional relevance .

Key Considerations for Robust Research Design

- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, including raw datasets and analysis code in repositories like Zenodo .

- Ethical Compliance : Ensure animal studies follow ARRIVE guidelines and include power analyses to justify sample sizes .

- Interdisciplinary Collaboration : Engage computational chemists, pharmacologists, and clinicians to address translational gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.